molecular formula C11H13FO3 B13539110 3-(2-Fluoro-6-methoxyphenyl)butanoic acid

3-(2-Fluoro-6-methoxyphenyl)butanoic acid

Cat. No.: B13539110
M. Wt: 212.22 g/mol
InChI Key: RSXQZVZFWMEKBM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a 2-fluoro-6-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoro-6-methoxyphenyl)butanoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-6-methoxybenzene, which can be obtained through the fluorination of 2-methoxyphenol.

    Grignard Reaction: The 2-fluoro-6-methoxybenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.

    Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, amines, thiols.

Scientific Research Applications

Chemistry: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2-fluoro-6-methoxyphenyl)butanoic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

  • 3-(2-Fluoro-4-methoxyphenyl)butanoic acid
  • 3-(2-Fluoro-5-methoxyphenyl)butanoic acid
  • 3-(2-Fluoro-3-methoxyphenyl)butanoic acid

Comparison: Compared to its analogs, 3-(2-fluoro-6-methoxyphenyl)butanoic acid may exhibit unique reactivity and biological activity due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties and steric interactions, making it a valuable molecule for targeted applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-(2-fluoro-6-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-7(6-10(13)14)11-8(12)4-3-5-9(11)15-2/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

RSXQZVZFWMEKBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC=C1F)OC

Origin of Product

United States

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